2',2'-Difluoro-2'-deoxyuridine
CAS No.: 114248-23-6
Cat. No.: VC21351446
Molecular Formula: C9H10F2N2O5
Molecular Weight: 264.18 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 114248-23-6 |
---|---|
Molecular Formula | C9H10F2N2O5 |
Molecular Weight | 264.18 g/mol |
IUPAC Name | 1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
Standard InChI | InChI=1S/C9H10F2N2O5/c10-9(11)6(16)4(3-14)18-7(9)13-2-1-5(15)12-8(13)17/h1-2,4,6-7,14,16H,3H2,(H,12,15,17)/t4-,6-,7-/m1/s1 |
Standard InChI Key | FIRDBEQIJQERSE-QPPQHZFASA-N |
Isomeric SMILES | C1=CN(C(=O)NC1=O)[C@H]2C([C@@H]([C@H](O2)CO)O)(F)F |
Canonical SMILES | C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)(F)F |
Appearance | White to Off-White Solid |
Melting Point | 146-150°C |
Chemical Properties and Structural Characteristics
dFdU (CAS 1233921-75-9) is a modified uridine derivative with two fluorine atoms at the 2'-position of the sugar moiety. Its molecular formula is , with a molecular weight of 267.16 g/mol . The fluorine substitutions enhance metabolic stability and cytotoxicity while maintaining structural similarity to natural nucleosides.
Property | Value/Description |
---|---|
Molecular Formula | |
Molecular Weight | 267.16 g/mol |
Solubility | Soluble in polar organic solvents (e.g., DMSO) |
Stability | Stable under standard laboratory conditions |
Key Functional Groups | Uracil base, difluorinated sugar, hydroxyl |
The difluorinated sugar moiety distinguishes dFdU from its non-fluorinated analog, 2'-deoxyuridine, altering its interaction with nucleic acid polymerases .
Synthesis and Production Methods
The synthesis of dFdU involves multi-step organic reactions, often requiring specialized reagents and conditions. A representative industrial-scale synthesis includes:
Key Synthetic Steps
-
Precursor Preparation: Starting with 2'-deoxyuridine, fluorination is introduced at the 2'-position using fluorinating agents (e.g., deoxyfluorination reagents).
-
Protection/Deprotection: Intermediate protection of hydroxyl groups (e.g., with benzoyl or acetyl groups) facilitates selective fluorination .
-
Catalytic Coupling: Tin(IV) chloride () in dichloroethane promotes glycosylation between the fluorinated sugar and uracil base at 83°C for 22 hours .
-
Purification: Chromatographic techniques (e.g., silica gel or Celite filtration) isolate the final product, often yielding >95% diastereomeric excess (de) .
Step | Reagents/Conditions | Outcome |
---|---|---|
Fluorination | Fluorinating agents, controlled pH | Difluorinated sugar intermediate |
Glycosylation | , 1,2-dichloroethane, 83°C | Uracil-sugar coupling with 95% de |
Purification | Celite filtration, dichloromethane | >95% pure dFdU (β-anomer predominant) |
Industrial production employs automated reactors to maintain consistent yields and purity, adhering to stringent quality control protocols .
Biological Activity and Mechanism of Action
dFdU exerts cytotoxic effects through dual mechanisms involving DNA polymerase inhibition and thymidylate synthase (TS) interference.
DNA Synthesis Inhibition
As a nucleoside analog, dFdU is phosphorylated intracellularly to its active metabolites:
-
dFdUMP: Competitively inhibits TS, a key enzyme in thymidine nucleotide synthesis .
-
dFdUTP: Incorporates into DNA during replication, causing chain termination .
This dual action depletes thymidine pools and disrupts DNA replication in rapidly dividing cancer cells .
Cell Line | dFdU Concentration | TS Inhibition | Resistance Status |
---|---|---|---|
A2780 | 100 μM | 50% inhibition | Sensitive |
AG6000 | 100 μM | No inhibition | Resistant |
Apoptosis Induction
Incorporation of dFdUTP into DNA triggers checkpoint activation and apoptosis in cancer cells. This process is dose-dependent and correlates with gemcitabine’s clinical efficacy in pancreatic and ovarian cancers .
Pharmacokinetics and Metabolism
dFdU is generated in vivo through enzymatic deamination of gemcitabine by cytidine deaminase (CDA). Its pharmacokinetic profile includes:
Parameter | Value | Source |
---|---|---|
Half-life | 15–30 minutes | |
Metabolic Pathway | Phosphorylation → dFdCMP/dFdUMP | |
Excretion | Primarily renal |
The rapid conversion of gemcitabine to dFdU underscores its role as the primary cytotoxic agent in therapy. Resistance mechanisms, such as overexpression of CDA or TS, reduce intracellular dFdU levels .
Clinical Applications and Research Relevance
dFdU’s utility extends beyond its role as a chemotherapeutic metabolite to include:
Oncology
Gemcitabine, via its conversion to dFdU, remains a cornerstone in treating pancreatic, breast, and non-small cell lung cancers. Clinical trials continue to explore combination regimens to overcome resistance .
Metabolic Tracer Studies
Isotopically labeled dFdU (e.g., ) enables precise tracking of nucleoside metabolism in preclinical models. This facilitates pharmacokinetic/pharmacodynamic (PK/PD) modeling and drug development.
Comparison with Related Compounds
Compound | CAS | Key Feature | Application |
---|---|---|---|
Gemcitabine | 95058-81-4 | Parent drug; deaminated to dFdU | Chemotherapy |
2'-Deoxyuridine | 951-78-0 | Non-fluorinated analog | Research nucleoside |
1'-Epi-dFdU | 153381-14-7 | Epimeric form; impurity reference | Quality control in gemcitabine production |
The epimeric analog (1'-Epi-dFdU) lacks biological activity but serves as a critical impurity standard in pharmaceutical manufacturing.
Future Directions
Emerging research focuses on:
-
Prodrug Development: Enhancing dFdU bioavailability through targeted delivery systems.
-
Biomarker Discovery: Identifying TS polymorphisms to predict therapeutic response.
-
Synthetic Derivatives: Exploring fluorinated analogs with improved selectivity.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume